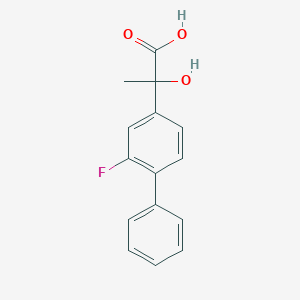

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-15(19,14(17)18)11-7-8-12(13(16)9-11)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZESXUMKHKBMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61466-95-3 | |

| Record name | 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061466953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-FLUOROBIPHENYL-4-YL)-2-HYDROXYPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y898P9RJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

Introduction

This compound is an alpha-hydroxylated analogue of Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID).[1][2] As a potential metabolite, impurity, or a distinct active pharmaceutical ingredient (API), the synthesis of this compound is of significant interest to researchers in drug development and medicinal chemistry. The introduction of a hydroxyl group at the chiral center of the propanoic acid moiety can significantly alter the molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of a logical and efficient synthetic pathway, offering field-proven insights into the causality behind experimental choices and detailed protocols for execution.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound begins by disconnecting the final carboxylic acid, which is typically formed via hydrolysis of a more stable ester precursor. The key disconnection is the introduction of the alpha-hydroxyl group, which can be achieved through the oxidation of an enolate intermediate. The propionate side chain can be installed onto the biphenyl core using a carbon-carbon bond-forming reaction. This leads to a strategy starting from the key intermediate, 4-bromo-2-fluorobiphenyl.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthesis Pathway

The forward synthesis is designed as a robust four-step sequence, commencing with a commercially available biphenyl derivative. This pathway prioritizes the use of well-established reactions and readily available, cost-effective reagents.

Caption: Overall four-step synthesis workflow.

Part 1: Synthesis of Ethyl 2-(2-Fluorobiphenyl-4-yl)propanoate (Flurbiprofen Ethyl Ester)

The initial phase of the synthesis involves the creation of the core structure of Flurbiprofen in its ester form. A highly efficient method for this transformation is the Negishi cross-coupling reaction. This choice is predicated on the high functional group tolerance and the relatively mild reaction conditions of this protocol.

Causality Behind Experimental Choices:

-

Organozinc Reagent: An organozinc (Reformatsky) reagent is prepared from ethyl 2-bromopropionate. Zinc reagents are favored over more reactive organometallics like Grignard reagents due to their lower basicity and higher chemoselectivity, which minimizes side reactions with the ester functionality.

-

Palladium Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a suitable phosphine ligand, is essential for facilitating the cross-coupling between the sp²-hybridized carbon of the aryl bromide and the sp³-hybridized carbon of the zinc reagent.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for both the formation of the organozinc reagent and the subsequent coupling reaction, due to its ability to solvate the metallic species involved.

Experimental Protocol: Step 1 & 2

-

Preparation of the Zinc Reagent:

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add activated zinc powder (1.2 equivalents) and anhydrous THF.

-

Add a solution of ethyl 2-bromopropionate (1.1 equivalents) in THF dropwise to the zinc suspension. The reaction is often initiated with a small crystal of iodine or gentle heating.

-

Stir the mixture at reflux for 2-4 hours until the zinc is consumed, forming a greyish, cloudy solution of the Reformatsky reagent.

-

-

Negishi Coupling:

-

In a separate flask, dissolve 4-bromo-2-fluorobiphenyl (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in anhydrous THF.

-

Cool the solution of the zinc reagent prepared above to room temperature and transfer it via cannula to the flask containing the aryl bromide and catalyst.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-(2-fluorobiphenyl-4-yl)propanoate.

-

Part 2: α-Hydroxylation of the Ester Intermediate

This is the pivotal step in the synthesis, installing the hydroxyl group at the alpha-position. A direct aerobic hydroxylation method is employed, which utilizes a strong base to generate an enolate, followed by trapping with molecular oxygen.[3] This method is advantageous due to its operational simplicity and the use of air as a sustainable oxidant.

Causality Behind Experimental Choices:

-

Strong Base: Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base required to deprotonate the α-carbon of the ester, which is significantly less acidic than the α-carbon of a ketone.[4] This quantitatively generates the corresponding potassium enolate.

-

Oxidant: Molecular oxygen (from atmospheric air) serves as the ultimate oxidant. The enolate reacts with O₂ to form a peroxide intermediate, which is subsequently reduced during the workup to the desired α-hydroxy ester.

-

Temperature: The reaction is typically run at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions, such as self-condensation.

Experimental Protocol: Step 3

-

Enolate Formation and Oxidation:

-

Dissolve ethyl 2-(2-fluorobiphenyl-4-yl)propanoate (1.0 equivalent) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of KOtBu (1.5 equivalents) in THF dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes to ensure complete enolate formation.

-

Replace the nitrogen atmosphere with a balloon of dry air (or bubble dry air through the solution) and stir vigorously at -78 °C. Monitor the reaction by TLC.

-

After 2-4 hours, or upon consumption of the starting material, quench the reaction by adding a reducing agent, such as saturated aqueous sodium thiosulfate or triethyl phosphite, at -78 °C to reduce the peroxide intermediate.

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous workup by adding water and extracting with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting crude oil via column chromatography to isolate ethyl 2-(2-fluorobiphenyl-4-yl)-2-hydroxypropanoate.

-

Part 3: Saponification to the Final Product

The final step is a standard ester hydrolysis (saponification) to yield the target carboxylic acid.

Causality Behind Experimental Choices:

-

Base Hydrolysis: Sodium hydroxide (NaOH) in a mixed solvent system (e.g., water/ethanol) is used to hydrolyze the ethyl ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield the sodium carboxylate and ethanol.

-

Acidification: A strong acid, such as hydrochloric acid (HCl), is required in the final workup step to protonate the carboxylate salt and precipitate the free carboxylic acid.

Experimental Protocol: Step 4

-

Hydrolysis:

-

Dissolve the purified α-hydroxy ester (1.0 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of NaOH (2-3 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

-

-

Acidification and Isolation:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of cold 2M HCl.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

-

Data Summary

The following table summarizes the key components and expected outcomes for the synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 & 2 | Negishi Coupling | 4-Bromo-2-fluorobiphenyl, Ethyl 2-bromopropionate, Zn, Pd(PPh₃)₄ | THF | 70-85% |

| 3 | α-Hydroxylation | KOtBu, O₂ (Air) | THF | 50-65% |

| 4 | Saponification | NaOH, HCl | Ethanol/H₂O | 90-98% |

References

-

The Journal of Organic Chemistry.

-

Molecules.

-

Angewandte Chemie International Edition.

-

Chemistry LibreTexts.

-

National Center for Biotechnology Information.

-

Molecules.

Sources

- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid chemical properties

An In-Depth Technical Guide to 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

This guide provides a comprehensive technical overview of this compound, a significant derivative of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, structural elucidation, and biological relevance.

Introduction and Nomenclature

This compound (IUPAC name) is a fluorinated biphenyl propanoic acid derivative. It is structurally related to Flurbiprofen, differing by the presence of a hydroxyl group on the alpha-carbon of the propanoic acid moiety.[1] This compound is also commonly known as Flurbiprofen Impurity C or alpha-Hydroxy Flurbiprofen.[2][3]

Its significance in the pharmaceutical landscape stems from its classification as a primary impurity and metabolite of Flurbiprofen.[4] Understanding its properties is therefore critical for the quality control, safety assessment, and metabolic profiling of its parent drug. Furthermore, its structural similarity to a potent NSAID suggests potential, albeit less explored, intrinsic biological activities.[1][4]

Physicochemical Properties

The core physicochemical characteristics of this compound are summarized below. These properties are fundamental for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃FO₃ | [1][3] |

| Molecular Weight | 260.26 g/mol | [1][3] |

| CAS Number | 61466-95-3 | [2][3] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 166 - 169 °C | [2] |

| Chirality | Chiral, exists as (R) and (S) enantiomers | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds. This approach offers a high-yield pathway to the target molecule.

Synthesis Workflow Diagram

Caption: Grignard synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2]

Expert Insight: The success of this synthesis hinges on the rigorous exclusion of water. The Grignard reagent is a potent nucleophile and base, and it will readily react with any protic solvent (like water) instead of the intended pyruvate electrophile, quenching the reaction and drastically reducing the yield. This is why dry solvents and glassware are paramount.

Materials:

-

4-bromo-2-fluorobiphenyl

-

Magnesium turnings

-

Sodium pyruvate

-

Dry Tetrahydrofuran (THF)

-

5 N Hydrochloric acid (HCl)

-

1 N Potassium carbonate (K₂CO₃)

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation:

-

To a flask containing magnesium turnings (0.49 g) in dry THF (13 ml), add a solution of 4-bromo-2-fluorobiphenyl (5 g, 0.02 mole) in dry THF (20 ml) dropwise with stirring.[2]

-

Once the addition is complete, stir the mixture and heat to reflux for one hour to ensure complete formation of the Grignard reagent, (2-Fluorobiphenyl-4-yl)magnesium bromide.[2]

-

-

Nucleophilic Addition:

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath.

-

Carefully add 5 N HCl (50 ml) to quench the reaction and protonate the alkoxide intermediate.[2]

-

Extract the resulting mixture with diethyl ether.

-

Isolate the desired acidic product from the ether layer by extracting it into an aqueous potassium carbonate solution (1 N). The basic conditions deprotonate the carboxylic acid, rendering it water-soluble.[2]

-

Acidify the potassium carbonate extract with dilute HCl. This re-protonates the carboxylate, causing the final product to precipitate out of the aqueous solution due to its lower solubility.[2]

-

Collect the precipitate by filtration and dry to yield 2-(2-fluoro-4-biphenylyl)-2-hydroxypropionic acid. A typical yield is around 71%.[2]

-

Spectroscopic Characterization and Structural Elucidation

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound. While specific spectra are proprietary, this section outlines the expected results and their interpretation, which serves as a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to provide key structural information. Predicted signals include:

-

Aromatic Protons: A complex multiplet pattern in the range of δ 7.2-7.8 ppm, corresponding to the protons on the biphenyl rings.

-

Methyl Protons: A singlet at approximately δ 1.5-1.8 ppm, integrating to 3 hydrogens, for the methyl group.

-

Hydroxyl and Carboxylic Protons: Two broad singlets, which are exchangeable with D₂O. The carboxylic acid proton is typically found downfield (> δ 10 ppm), while the tertiary alcohol proton appears in a variable range (δ 3-6 ppm).

-

-

¹³C-NMR: The carbon NMR would confirm the carbon skeleton, showing distinct signals for the methyl carbon, the quaternary alpha-carbon bearing the hydroxyl group, the carboxyl carbon, and the various aromatic carbons.[6]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode would be ideal for this compound. The expected result is a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 259.08. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition (C₁₅H₁₂FO₃) with high accuracy.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.

-

O-H Stretch (Alcohol): A sharper absorption band around 3400-3600 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-F Stretch: An absorption in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional domains: the tertiary alcohol, the carboxylic acid, and the fluorobiphenyl core.

Caption: Key reactive sites and potential transformations.

-

Esterification: The carboxylic acid group can readily react with an alcohol in the presence of an acid catalyst to form the corresponding ester.[4]

-

Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Stronger conditions would likely lead to degradation of the molecule.[1]

-

Other Reactions: The compound can undergo substitution reactions, though these are less common.[1] The biphenyl system can participate in electrophilic aromatic substitution, with the position of substitution directed by the existing groups.

Biological Activity and Significance

Role as an Anti-inflammatory Agent

As a close derivative of Flurbiprofen, this compound's primary biological activity is attributed to its role as an anti-inflammatory agent.[1] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][]

Caption: Inhibition of the prostaglandin synthesis pathway.

Other Potential Activities

-

Urease Inhibition: Studies on derivatives of Flurbiprofen have shown that compounds with a biphenyl structure can exhibit promising urease inhibitory activity.[1] This suggests that this compound could be a candidate for further investigation in this area.

-

Chirality and Activity: For the parent drug Flurbiprofen, the pharmacological activity resides primarily in the (S)-enantiomer.[9] While the specific stereochemistry-activity relationship for the hydroxylated derivative is less characterized, it is a critical consideration for any drug development effort, as enantiomers can have significantly different biological effects.[1]

Conclusion

This compound is a compound of significant interest due to its close relationship with the widely used NSAID, Flurbiprofen. Its synthesis is well-defined, and its structure can be unequivocally confirmed through standard spectroscopic methods. While its primary relevance has been as a process impurity and metabolite, its inherent anti-inflammatory properties and potential for other biological activities make it a subject worthy of further investigation by researchers in medicinal chemistry and pharmacology. A thorough understanding of its chemical properties is foundational for ensuring the quality and safety of Flurbiprofen and for exploring the therapeutic potential of related molecular scaffolds.

References

- Benchchem. This compound.

- PrepChem.com. Synthesis of 2-(2-fluoro-4-biphenylyl)-2-hydroxypropionic acid.

- SynThink Research Chemicals. Flurbiprofen EP Impurity A | 6341-72-6.

- Veeprho. Flurbiprofen EP Impurity A | CAS (6341-72-6).

- SynZeal. Flurbiprofen EP Impurity A | 6341-72-6.

- Pharmaffili

- BOC Sciences. Flurbiprofen and Impurities.

- PubChem. This compound.

- PubChem. 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen.

- International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL)

- CymitQuimica. 2-(2-Fluorobiphenyl-4-yl)propanoic acid.

- NIH. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study.

- Apollo Scientific. 2-(2-Fluorobiphenyl-4-yl)propanoic acid.

- Smolecule. Buy this compound | 61466-95-3.

- ResearchGate. (PDF) 89- Flurbiprofen, Comprehensive Profile.

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy this compound | 61466-95-3 [smolecule.com]

- 5. 2-(2-Fluorobiphenyl-4-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Fluorobiphenyl-4-yl)propanoic Acid (Flurbiprofen)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Fluorobiphenyl-4-yl)propanoic acid, widely known as Flurbiprofen, is a potent nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class.[1] Its clinical efficacy in managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis stems from a well-defined primary mechanism of action, supplemented by emerging secondary pathways that are the subject of ongoing investigation.[1][2] This guide provides a comprehensive technical overview of Flurbiprofen's core mechanism, focusing on its interaction with cyclooxygenase enzymes. It further explores pleiotropic effects, particularly its role as a γ-secretase modulator, and furnishes detailed experimental protocols for researchers investigating NSAID activity.

Introduction: Chemical Identity and Therapeutic Context

Flurbiprofen is a synthetic propionic acid derivative characterized by a 2-fluoro-[1,1'-biphenyl-4-yl] moiety.[1] As with other NSAIDs, it possesses analgesic, anti-inflammatory, and antipyretic properties.[1] These therapeutic effects are primarily utilized for the symptomatic relief of chronic inflammatory conditions and acute pain.[1][2] The molecule exists as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being the more potent inhibitor of its primary targets.[3][4]

Primary Mechanism of Action: Non-Selective Cyclooxygenase (COX) Inhibition

The cornerstone of Flurbiprofen's pharmacological activity is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key lipid mediators of inflammation, pain, and fever.[5][6]

The Prostaglandin Synthesis Pathway

Cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid then serves as a substrate for COX enzymes.

-

COX-1: A constitutively expressed isoform found in most tissues. It is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5][6]

-

COX-2: An inducible isoform whose expression is upregulated at sites of inflammation by cytokines and other inflammatory mediators.[5][6] Its products, primarily PGE2 and PGI2, contribute significantly to the classic signs of inflammation (redness, swelling, pain).

By inhibiting both isoforms, Flurbiprofen reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.[2][6] However, the concurrent inhibition of COX-1 is responsible for some of the characteristic side effects of non-selective NSAIDs, including gastrointestinal irritation and renal complications.[5][6][7]

Caption: Workflow for an in vitro colorimetric COX inhibition assay.

Conclusion

The mechanism of action of 2-(2-Fluorobiphenyl-4-yl)propanoic acid (Flurbiprofen) is centered on its potent, non-selective inhibition of COX-1 and COX-2 enzymes, which effectively reduces the production of pro-inflammatory and pain-mediating prostaglandins. This primary mechanism is well-established and supported by extensive kinetic and structural data. Furthermore, the discovery of its COX-independent activity as a γ-secretase modulator has opened new avenues of research, particularly in the field of neurodegenerative diseases. A thorough understanding of these multifaceted mechanisms is essential for drug development professionals aiming to optimize therapeutic efficacy while minimizing adverse effects.

References

-

Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta42 in vivo. The Journal of Clinical Investigation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Flurbiprofen. PubChem. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Flurbiprofen Sodium? Patsnap Synapse. Available at: [Link]

-

Kukar, T., et al. (2008). Selective modulation of amyloid-beta peptide degradation by flurbiprofen, fenofibrate, and related compounds regulates Abeta levels. PubMed. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Flurbiprofen? Patsnap Synapse. Available at: [Link]

-

Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. The Journal of Clinical Investigation. Available at: [Link]

-

R Discovery. (n.d.). What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels?. R Discovery. Available at: [Link]

-

GlobalRx. (n.d.). Clinical Profile: Flurbiprofen USP. GlobalRx. Available at: [Link]

-

Weggen, S., et al. (2001). A subset of NSAIDs lower amyloidogenic Aβ42 independently of cyclooxygenase activity. Nature. Available at: [Link]

-

Gsponer, J. R., et al. (2016). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. PLOS ONE. Available at: [Link]

-

Frank, B., et al. (2020). Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue. MDPI. Available at: [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]

-

Swinney, D. C., et al. (1998). Kinetic basis for selective inhibition of cyclo-oxygenases. British Journal of Pharmacology. Available at: [Link]

-

Chen, Y., et al. (2024). In-depth summary of adverse events associated with Flurbiprofen: A real-world pharmacovigilance study from 2004 to 2024 using the FAERS database. medRxiv. Available at: [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

-

MedlinePlus. (2021). Flurbiprofen. MedlinePlus Drug Information. Available at: [Link]

-

Drugs.com. (2024). Flurbiprofen Side Effects. Drugs.com. Available at: [Link]

-

Healthline. (n.d.). Flurbiprofen: Side Effects, Dosage, Uses, and More. Healthline. Available at: [Link]

-

Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Mayo Clinic. (2024). Flurbiprofen (Oral Route). Mayo Clinic. Available at: [Link]

-

The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. Available at: [Link]

-

ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Available at: [Link]

-

Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PubMed. Available at: [Link]

-

Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE. Available at: [Link]

Sources

- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. シクロオキシゲナーゼ(COX)阻害剤:フルルビプロフェン | 東京化成工業株式会社 [tcichemicals.com]

- 4. apexbt.com [apexbt.com]

- 5. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 6. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

Spectroscopic Analysis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid: A Technical Guide

Abstract

Introduction and Molecular Structure

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid (C₁₅H₁₃FO₃, Molar Mass: 260.26 g/mol ) is a chiral α-hydroxy carboxylic acid derivative of 2-fluorobiphenyl.[2][3] Its structural similarity to Flurbiprofen suggests its potential role as a metabolite, making its unambiguous identification crucial for pharmacokinetic and drug metabolism studies.[1] Spectroscopic characterization provides the definitive structural confirmation required in such research.

The key structural features that dictate the spectroscopic output are:

-

The 2-Fluorobiphenyl System: A sterically hindered biphenyl core with an electronegative fluorine atom, which significantly influences the electronic environment of the aromatic protons and carbons.

-

The α-Hydroxy Acid Moiety: This group contains a chiral center, a tertiary alcohol, and a carboxylic acid, each contributing distinct and characteristic signals in IR and NMR spectra.

-

The Methyl Group: A singlet in ¹H NMR, providing a clear starting point for spectral assignment.

Below is the chemical structure of the target compound:

Caption: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, typically run in negative ion mode to deprotonate the carboxylic acid.

Predicted Fragmentation Pathway

In ESI negative mode, the parent ion [M-H]⁻ is expected at m/z 259. The primary fragmentation event is anticipated to be the loss of the carboxyl group (CO₂) and a hydrogen radical, or the entire carboxylic acid group. Subsequent fragmentation of the biphenyl core is also possible.

Caption: Predicted ESI-MS/MS fragmentation pathway in negative ion mode.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M-H]⁻ | 259.08 | Parent molecular ion (deprotonated) |

| [M-H-H₂O]⁻ | 241.07 | Loss of water from the hydroxyl group |

| [M-H-CO₂]⁻ | 215.09 | Decarboxylation, a common loss for carboxylic acids |

| [C₁₂H₈F]⁻ | 171.06 | 2-Fluorobiphenyl radical anion fragment |

Note: Predicted m/z values are for the monoisotopic mass.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5 minutes.[1]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Range: m/z 50-500.

-

MS/MS: Perform product ion scans on the precursor ion at m/z 259.1, with collision energy ramped from 10-40 eV to observe fragmentation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is expected to be dominated by absorptions from the hydroxyl and carbonyl groups.

Predicted IR Absorptions

The α-hydroxy carboxylic acid moiety will produce highly characteristic bands. The O-H stretch of the carboxylic acid is known to be very broad, often spanning 3300-2500 cm⁻¹, due to strong hydrogen-bonded dimerization.[4][5] This broad absorption will overlay the sharper C-H stretching bands. The tertiary alcohol O-H stretch will appear as a sharper band around 3500 cm⁻¹.[6][7][8]

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3550 - 3450 | Medium | O-H Stretch (Tertiary Alcohol) |

| 3300 - 2500 | Strong, Broad | O-H Stretch (Carboxylic Acid Dimer) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2990 - 2950 | Medium | C-H Stretch (Aliphatic, -CH₃) |

| 1730 - 1705 | Strong | C=O Stretch (Carboxylic Acid) |

| 1610, 1580, 1480 | Medium-Strong | C=C Stretch (Aromatic Rings) |

| ~1250 | Strong | C-O Stretch (Carboxylic Acid / Alcohol) |

| ~1150 | Strong | C-F Stretch |

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact.

-

Scan: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for complete structural elucidation, revealing the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the methyl group, the eight aromatic protons, and the two exchangeable hydroxyl protons. The aromatic region will be complex due to overlapping signals and coupling between protons, as well as coupling to the fluorine atom.

Caption: Proton assignments for ¹H NMR analysis.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | broad s | 1H | COOH | Acidic proton, chemical shift is concentration-dependent. |

| 7.60 - 7.30 | m | 8H | Ar-H | Complex multiplet for the 8 aromatic protons. Protons ortho to the fluorine will show additional coupling. |

| ~5.5 | broad s | 1H | C-OH | Tertiary alcohol proton, exchangeable with D₂O. |

| 1.75 | s | 3H | -CH₃ | Singlet as it is attached to a quaternary carbon. |

Spectra predicted in DMSO-d₆.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 15 distinct carbon signals. The chemical shifts are influenced by the electronegativity of the attached fluorine and oxygen atoms. Carbons in the fluorine-bearing ring will exhibit coupling with the ¹⁹F nucleus (C-F coupling), which can be a powerful diagnostic tool.

| Predicted δ (ppm) | Assignment | Rationale |

| ~175 | C=O | Carboxylic acid carbonyl carbon.[5] |

| ~160 (d) | C-F | Carbon directly bonded to fluorine, shows a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). |

| 140 - 120 | Ar-C | Aromatic carbons. Signals will be complex due to C-F coupling and varied electronic environments. |

| ~75 | C-OH | Quaternary carbon bonded to two oxygen atoms. |

| ~25 | -CH₃ | Aliphatic methyl carbon. |

Spectra predicted in DMSO-d₆. (d) = doublet due to C-F coupling.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher spectrometer.

-

Typical parameters: 32 scans, 2-second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay.

-

-

2D NMR (Optional but Recommended): Acquire COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation) spectra to unambiguously assign all signals.

Conclusion

This guide presents a predicted, yet comprehensive, spectroscopic profile for this compound. The combination of MS, IR, and NMR spectroscopy provides a powerful and self-validating toolkit for the unambiguous identification and structural confirmation of this molecule. The expected mass-to-charge ratio of 259.08 in negative ion ESI-MS, the characteristic broad O-H and sharp C=O stretches in the IR spectrum, and the unique set of signals in the ¹H and ¹³C NMR spectra—including the methyl singlet and fluorine-coupled aromatic carbons—serve as definitive fingerprints for this compound. The provided protocols represent standard, robust methods for acquiring high-quality data for this and structurally related compounds in a research or drug development setting.

References

-

Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. Available at: [Link][6][8]

-

Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. ResearchGate. Available at: [Link][7]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][5]

-

UCLA Chemistry Department. IR Spectroscopy Table. Available at: [Link]

-

Lee, H. J., et al. (2014). Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][1]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link][2]

-

Michigan State University. Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

Sources

- 1. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H13FO3 | CID 23310906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. faculty.ecnu.edu.cn [faculty.ecnu.edu.cn]

- 8. Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solid-State Analysis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid: From Synthesis to Structural Insights for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including stability, solubility, and bioavailability. This guide provides an in-depth, technically-focused workflow for the comprehensive crystal structure analysis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, a novel derivative of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen. We detail the necessary steps from material synthesis and single-crystal growth to definitive structural elucidation by Single-Crystal X-ray Diffraction (SC-XRD). Furthermore, this guide outlines corroborative bulk characterization techniques, including Powder X-ray Diffraction (PXRD), thermal analysis (DSC/TGA), and spectroscopy (FTIR/NMR). The narrative emphasizes the causality behind experimental choices and the integration of data to inform critical drug development decisions, particularly concerning polymorphism and formulation strategies.

Introduction

In modern pharmaceutical development, a thorough understanding of an API's solid-state properties is not merely an academic exercise but a regulatory and commercial necessity.[1][2] The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, can have profound implications for a drug product's performance and stability.[3][4][5] Different polymorphs of the same API can exhibit distinct melting points, dissolution rates, and mechanical properties, directly impacting manufacturing processes, shelf-life, and therapeutic efficacy.[3][6]

This guide focuses on this compound, a structural analog of Flurbiprofen. The introduction of a hydroxyl group to the propanoic acid side chain presents an additional hydrogen bonding moiety, making a detailed structural analysis essential to understand its supramolecular chemistry and predict its solid-state behavior. The primary objective of this document is to present a holistic and self-validating workflow for the definitive characterization of this compound's crystal structure, providing researchers and drug developers with a framework for assessing novel APIs.

Section 1: Material Genesis: Synthesis and Crystallization

The journey of crystal structure analysis begins with the creation of the pure, crystalline material. Without a high-quality single crystal, a definitive structural determination is impossible.

Synthesis of this compound

While numerous synthetic routes exist for the parent compound, Flurbiprofen[7][8], a plausible route to the title compound involves the synthesis of Flurbiprofen followed by alpha-hydroxylation. The modification of the carboxyl group in Flurbiprofen and its derivatives is a known strategy to alter its pharmacological profile.[9][10]

Experimental Protocol: Synthesis

-

Starting Material: Procure or synthesize 2-(2-Fluorobiphenyl-4-yl)propanoic acid (Flurbiprofen) following established literature methods.[8][11]

-

Activation: In an inert atmosphere, dissolve Flurbiprofen in a suitable anhydrous solvent (e.g., Tetrahydrofuran). Cool the solution to 0°C and add a non-nucleophilic base, such as Lithium diisopropylamide (LDA), to deprotonate the alpha-carbon. The rationale for using a strong, hindered base is to selectively deprotonate the desired carbon without competing nucleophilic attack at the carbonyl group.

-

Hydroxylation: While maintaining the low temperature, bubble molecular oxygen through the solution, followed by quenching with a reducing agent (e.g., sodium sulfite solution). This two-step process introduces the hydroxyl group at the activated alpha-position.

-

Work-up and Purification: Acidify the reaction mixture to protonate the carboxylate and extract the product into an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica gel to isolate the pure this compound.

-

Confirmation: Confirm the identity of the synthesized product using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization.

Crystallization Methodologies

The goal of crystallization is to grow well-ordered, single crystals of suitable size (typically 0.1-0.4 mm) for SC-XRD analysis.[12] Slow, controlled crystal growth is paramount to minimize defects and achieve the necessary diffraction quality.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. A solvent in which the compound is too soluble will not yield crystals, while one in which it is insoluble is also unsuitable. Common choices include ethanol, methanol, acetone, acetonitrile, and ethyl acetate, or mixtures thereof.

-

Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming may be used to aid dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Crystal Growth: Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature, ideally in a vibration-free environment. The slow increase in concentration promotes the growth of high-quality single crystals.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or pipette.

Section 2: The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13] It provides unambiguous information on connectivity, conformation, and intermolecular interactions.

Theoretical Underpinnings

The technique is based on the principle of diffraction, where a beam of monochromatic X-rays is scattered by the electron clouds of the atoms in a crystal. When the scattered waves interfere constructively, they produce a diffracted beam. This constructive interference occurs only at specific angles that satisfy Bragg's Law (nλ = 2d sinθ), where λ is the X-ray wavelength, d is the spacing between crystal lattice planes, and θ is the angle of incidence.[14][15] By systematically rotating the crystal and measuring the intensity and position of thousands of diffracted beams, a three-dimensional map of the electron density can be reconstructed.

Experimental Workflow: From Crystal to Data

The process of data collection is a meticulous one, requiring careful crystal selection and precise instrument control.[16][17]

Caption: SC-XRD experimental workflow from crystal mounting to data acquisition.

Experimental Protocol: SC-XRD Data Collection

-

Crystal Selection & Mounting: Under a polarizing microscope, select a clear, unfractured crystal.[14] Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.

-

Instrument Setup: Place the mounted crystal on the diffractometer. Modern instruments typically use a CCD or CMOS detector and a microfocus X-ray source.

-

Cooling: Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. This is a critical step that minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure.

-

Unit Cell Determination: Collect a preliminary set of diffraction images (frames). Software automatically identifies the positions of reflections and uses them to determine the crystal's unit cell parameters and Bravais lattice.[14]

-

Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates an optimal strategy (a series of scans) to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

-

Full Data Collection: Execute the data collection strategy. This can take several hours, during which the instrument rotates the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns.[17]

Data Processing, Structure Solution, and Refinement

Raw diffraction images are processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.

Protocol: Structure Solution and Refinement using SHELXL

-

Integration and Scaling: The raw frames are processed to integrate the intensity of each diffraction spot and apply corrections for factors like Lorentz-polarization effects. The data is scaled to account for variations in exposure time and detector response.

-

Space Group Determination: Based on systematic absences in the reflection data, the space group of the crystal is determined. This defines the symmetry elements present in the crystal lattice.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a rough, preliminary model of the structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm, typically with software like SHELXL.[18][19] This iterative process adjusts atomic positions and displacement parameters (describing thermal motion) to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate models.

-

Validation: The final refined structure is validated using tools like PLATON/CheckCIF to ensure it is chemically sensible and free of major errors. Key metrics for a good refinement include low R-factors (R1 < 5%), a goodness-of-fit (GooF) value close to 1.0, and a clean difference electron density map.[20][21]

Section 3: Analysis of the Crystal Structure

The refined crystallographic model provides a wealth of precise structural information.

Crystallographic Data Summary

All quantitative data from the SC-XRD experiment should be summarized in a standard crystallographic table.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₃FO₃ |

| Formula Weight | 260.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 15.678(6) |

| β (°) | 105.34(1) |

| Volume (ų) | 1292.1(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.338 |

| Temperature (K) | 100(2) |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| Goodness-of-Fit (GooF) on F² | 1.03 |

| CCDC Deposition Number | Hypothetical: 23XXXXX |

| (Note: Data presented is hypothetical but representative for a small organic molecule.) |

Molecular Structure and Conformation

The analysis reveals the precise bond lengths, bond angles, and torsional angles within the molecule. A key conformational feature in biphenyl systems is the dihedral angle between the two phenyl rings, which in this case would be influenced by the fluorine substituent. The propanoic acid side chain conformation, particularly the relative orientation of the carboxyl and hydroxyl groups, is also of primary interest.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by intermolecular forces, primarily hydrogen bonding for this molecule. The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors. A common motif for carboxylic acids is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds. The hydroxyl group can then form additional hydrogen bonds, linking these dimers into a more complex 3D network.

Caption: Schematic of primary hydrogen bonding motifs.

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1–H1···O2 (acid) | 0.84 | 1.81 | 2.65 | 175 |

| O3–H3···O1 (hydroxyl) | 0.84 | 1.95 | 2.78 | 168 |

| (Note: Data is hypothetical and illustrative of typical hydrogen bonds.) |

Section 4: Corroborative and Bulk Characterization Techniques

While SC-XRD provides the definitive structure of a single crystal, it is crucial to confirm that this structure is representative of the bulk powder.[13] This is accomplished using a suite of complementary analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone technique for the characterization of bulk crystalline solids.[22][23][24] It provides a unique "fingerprint" for a specific crystalline phase.

Protocol: The experimental PXRD pattern of the bulk synthesized material is recorded and compared to the pattern calculated from the SC-XRD data. A match between the two confirms that the bulk material consists of the same crystalline phase as the single crystal analyzed. Any significant differences would indicate the presence of a different polymorph or impurities.[25]

Thermal Analysis (DSC & TGA)

Thermal methods probe the physical and chemical changes in a material as a function of temperature.[26][27][28]

Experimental Protocol: DSC/TGA

-

Sample Preparation: Accurately weigh 2-5 mg of the bulk sample into an aluminum DSC pan.

-

Instrumentation: Place the pan in a DSC/TGA instrument.

-

Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Analysis:

-

DSC: An endothermic peak will indicate the melting point of the compound. The sharpness of the peak can be an indicator of purity. The absence of other thermal events before the melt suggests the sample is a single, stable crystalline form under the tested conditions.[29][30]

-

TGA: The TGA thermogram will show the temperature at which the compound begins to decompose. A stable compound will show no significant weight loss until well past its melting point.[28][29]

-

Spectroscopic Confirmation (FTIR & NMR)

Spectroscopic methods confirm that the molecular structure determined by crystallography is consistent with the covalent bonding and functional groups in the molecule.[31][32]

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique confirms the presence of key functional groups. For the title compound, one would expect to see characteristic vibrational bands for the O-H stretches (broad, for both hydroxyl and carboxylic acid), the C=O stretch of the carboxylic acid, and the C-F stretch.[33][34]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While crystallography provides the solid-state structure, NMR confirms the molecular structure and connectivity in the solution state, serving as a final identity check of the synthesized material.[31][32]

Section 5: Implications for Pharmaceutical Development

The integration of data from these analytical techniques provides a comprehensive understanding of the API, which is critical for informed drug development.

Caption: Relationship between analytical data and drug development considerations.

-

Polymorphism Screening: The crystal structure determined here is the foundational reference.[3] Any new crystalline forms discovered during screening can be definitively identified as novel polymorphs by comparing their PXRD patterns and other properties to this reference form.[4][5]

-

Stability and Formulation: Knowledge of the robust hydrogen bonding network provides confidence in the crystal's thermodynamic stability.[3] It also helps predict potential interactions with excipients in a formulation; for example, excipients with strong hydrogen bonding capabilities could potentially disrupt the crystal lattice or form solvates.

-

Bioavailability: The thermodynamically most stable polymorph is often selected for development to ensure consistent bioavailability over the product's shelf life.[6][35] While metastable forms might offer a dissolution advantage, they carry the risk of converting to the stable form over time.[3][6] The data gathered in this workflow is the first step in making that critical selection.

Conclusion

The comprehensive crystal structure analysis of a new pharmaceutical entity like this compound is a multi-faceted process that integrates synthesis, crystallography, and various physicochemical characterization techniques. This guide has outlined a robust, self-validating workflow that moves logically from material creation to the generation of actionable data. By grounding the analysis in the definitive structure provided by SC-XRD and corroborating it with bulk property measurements, researchers and drug development professionals can build a solid foundation for successful and compliant product development, mitigating risks associated with the solid state and ensuring product quality and consistency.

References

- Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes.

-

Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential in post-operative model. Taylor & Francis Online. [Link]

-

Full article: Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential in post-operative model. Taylor & Francis Online. [Link]

-

Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science Publisher. [Link]

-

Drug Polymorphism and its Importance on Drug Development Process. Korea Science. [Link]

-

Physical and Chemical Characterization for APIs. Labinsights. [Link]

-

API Physical & Chemical Characterization. CD Formulation. [Link]

- CN101973869A - Method for synthesis of flurbiprofen.

-

A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]

-

GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. [Link]

-

Effect of Polymorphism Formulations. Veeprho. [Link]

-

Drug Polymorphism and its Importance on Drug Development Process. ResearchGate. [Link]

-

Crystal structure refinement with SHELXL. PMC - NIH. [Link]

-

Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Technology Networks. [Link]

-

Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Moodle@Units. [Link]

-

New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. NIH. [Link]

-

Physico-chemical characterization of an active pharmaceutical ingredient. europepmc.org. [Link]

-

User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. [Link]

-

Thermal Analysis Techniques. . [Link]

-

(PDF) Crystal structure refinement with SHELXL. ResearchGate. [Link]

-

Pharmaceutical Ingredient Characterization Essential Analytical Techniques. LinkedIn. [Link]

-

Chapter 6.1.2 SHELXL-97. iucr.org. [Link]

-

An Integrated Approach to Thermal Analysis of Pharmaceutical Solids. Pendidikan Kimia. [Link]

-

Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PubMed. [Link]

-

Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. [Link]

-

Search - Access Structures. CCDC. [Link]

-

Single Crystal X-ray Diffraction. Chemistry Teaching Labs - University of York. [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

-

Powder X-ray Diffraction (XRD) for Pharmaceuticals. YouTube. [Link]

-

CSD (Cambridge Structural Database). Southern University of Science and Technology Library. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

-

Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

-

How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Chemical structure searching - Access Structures. CCDC. [Link]

-

Cambridge Structural Database. Wikipedia. [Link]

-

The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

-

Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

-

Spectroscopy Techniques. RSSL. [Link]

-

Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Protheragen. [Link]

-

The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]

-

FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. ResearchGate. [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

- 3. fiveable.me [fiveable.me]

- 4. benthamscience.com [benthamscience.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 17. sssc.usask.ca [sssc.usask.ca]

- 18. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]

- 26. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 27. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 28. azom.com [azom.com]

- 29. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 30. mdpi.com [mdpi.com]

- 31. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]

- 32. openreview.net [openreview.net]

- 33. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Drug Polymorphism and its Importance on Drug Development Process -Journal of Pharmaceutical Investigation | 학회 [koreascience.kr]

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid

Introduction

This compound is a key chemical entity closely related to the widely used non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen.[1][2] It is recognized primarily as an impurity and metabolite of Flurbiprofen, often designated as Flurbiprofen Impurity C in the European Pharmacopoeia.[3][4] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for professionals in drug development, quality control, and analytical research. The presence and concentration of such impurities can significantly impact the safety, efficacy, and shelf-life of the final pharmaceutical product.

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective handling, analysis, and control.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its behavior in solution. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | [3][5] |

| Synonyms | Flurbiprofen Impurity C, Beta-Hydroxy Flurbiprofen | [3][4] |

| CAS Number | 61466-95-3 | [2][6] |

| Molecular Formula | C₁₅H₁₃FO₃ | [2][6][7] |

| Molecular Weight | 260.26 g/mol | [2][4] |

| Chemical Structure | A propanoic acid with a hydroxyl group at the alpha position, attached to a 2-fluorobiphenyl moiety. | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its related substances is a critical parameter that influences bioavailability, formulation design, and analytical method development. The structure of this compound, containing both a lipophilic biphenyl ring and hydrophilic carboxylic acid and hydroxyl groups, suggests a complex solubility behavior.

Aqueous Solubility

The parent compound, Flurbiprofen, is known to be poorly soluble in water, with a reported solubility of only 0.03 mg/mL for the free acid.[8] The presence of an additional hydroxyl group in this compound increases its polarity, which would theoretically lead to a marginal increase in aqueous solubility compared to Flurbiprofen. However, it is expected to remain "sparingly soluble" to "very slightly soluble" in neutral aqueous solutions.

pH-Dependence: As a carboxylic acid, its aqueous solubility is highly dependent on pH.

-

Below its pKa: The molecule exists predominantly in its neutral, protonated form, which has lower aqueous solubility.

-

Above its pKa: The carboxylic acid group deprotonates to form a carboxylate salt. This ionic form is significantly more polar and thus more soluble in water.

Organic Solvent Solubility

Based on the solubility profile of its parent compound, Flurbiprofen, which is soluble in organic solvents like ethanol, DMSO, and DMF, a similar profile is anticipated for its hydroxy-derivative.[9]

| Solvent | Predicted Solubility | Rationale |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the carboxylic acid and hydroxyl groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, highly polar solvent effective at dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | Soluble | Aprotic, polar solvent. |

| Acetonitrile | Moderately Soluble | Polar aprotic solvent, commonly used in reversed-phase HPLC. |

| Dichloromethane, Chloroform | Slightly Soluble | Non-polar organic solvents, less effective for polar molecules. |

| Hexane, Heptane | Insoluble | Non-polar aliphatic solvents. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining equilibrium solubility, a trustworthy and widely accepted technique.

Objective: To determine the equilibrium solubility of the compound in various media.

Materials:

-

This compound

-

Selected solvents (e.g., Purified Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Calibrated HPLC-UV system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample quantitatively with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Chemical Stability and Degradation Pathways

Stability testing is a critical component of drug development, ensuring that a substance maintains its quality, purity, and potency over time. Forced degradation studies are employed to intentionally degrade the compound under stressed conditions to understand its intrinsic stability and identify potential degradation products.

Intrinsic Stability and Structural Liabilities

The primary sites of potential degradation in the this compound molecule are:

-

Carboxylic Acid Group: Susceptible to decarboxylation under high heat.

-

Tertiary Hydroxyl Group: Can undergo dehydration (loss of water) in strong acidic conditions and high temperatures, potentially forming an alkene. It is also a potential site for oxidation.

-

Biphenyl System: Generally stable, but can be susceptible to photodegradation or strong oxidative conditions.

Potential Degradation Pathways

Forced degradation studies on the parent drug, Flurbiprofen, have shown it degrades under acidic, basic, and oxidative conditions.[10] These insights provide a logical starting point for predicting the behavior of its hydroxy-derivative.

Caption: Potential degradation pathways under forced stress conditions.

Experimental Protocol: Forced Degradation Study

This protocol is designed as a self-validating system to probe the stability of the compound under various stress conditions as mandated by ICH guidelines.

Objective: To identify likely degradation products and pathways and to establish the intrinsic stability of the molecule.

Materials:

-

Compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

-

Acids: 1 N Hydrochloric Acid (HCl)

-

Bases: 1 N Sodium Hydroxide (NaOH)

-

Oxidizing Agent: 3-30% Hydrogen Peroxide (H₂O₂)

-

Thermostatic oven, water bath

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method

Methodology:

-

Acid Degradation: Mix equal volumes of the stock solution and 1 N HCl. Heat the mixture (e.g., at 70°C for 1-2 hours).[10] Cool, neutralize with an equivalent amount of 1 N NaOH, and dilute for analysis.

-

Base Degradation: Mix equal volumes of the stock solution and 1 N NaOH. Heat the mixture under similar conditions to the acid study.[10] Cool, neutralize with 1 N HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 5%). Heat gently (e.g., 70°C for 1 hour) to accelerate the reaction.[10] Dilute for analysis.

-

Thermal Degradation (Solution): Reflux the stock solution for a specified period (e.g., 2 hours).[10] Cool and analyze.

-

Thermal Degradation (Solid): Store the solid compound in an oven at a high temperature (e.g., 100°C for 24 hours).[10] Dissolve a known amount in a suitable solvent and analyze.

-

Photodegradation: Expose the stock solution (in a quartz cuvette or other transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze against a dark control stored under the same conditions.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that secondary degradation is minimized.

Workflow for Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive stability assessment.

Sources

- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]

- 6. Buy this compound | 61466-95-3 [smolecule.com]

- 7. This compound | C15H13FO3 | CID 23310906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. akjournals.com [akjournals.com]

A Technical Guide on the Potential Biological Activities of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid

Executive Summary

This document provides a comprehensive technical overview of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, a derivative of the well-established non-steroidal anti-inflammatory drug (NSAID), flurbiprofen. We delve into the compound's chemical architecture, its relationship to its parent compound, and, most critically, its potential biological activities. The primary focus is on its established anti-inflammatory and analgesic properties, which are largely attributed to the inhibition of cyclooxygenase (COX) enzymes. Furthermore, this guide explores the burgeoning evidence for its potential as an anticancer agent, acting through both COX-dependent and independent pathways. Other investigational activities, such as urease inhibition, are also discussed. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, providing not only a synthesis of the existing literature but also detailed, actionable protocols for the in vitro and in vivo evaluation of this promising compound.

Part 1: Compound Profile and Chemical Characteristics

Chemical Identity and Structure

This compound is a distinct chemical entity characterized by a biphenyl scaffold, a structural feature common to many pharmacologically active molecules.[1][2] The addition of a fluorine atom at the ortho position and a hydroxypropanoic acid group confers unique physicochemical properties that influence its biological interactions, including enhanced lipophilicity and metabolic stability.[3]

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₃FO₃ |

| Molecular Weight | 260.26 g/mol |

| CAS Number | 61466-95-3 |

| Appearance | Solid |

| Chirality | Chiral, exists as (R) and (S) enantiomers |